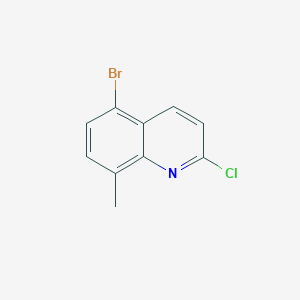

5-Bromo-2-chloro-8-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry

Structural Diversity and Chemical Space

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. usc.edunih.gov This versatility allows for the generation of a vast chemical space through the functionalization of the quinoline core at various positions. frontiersin.orgnih.gov Chemists can introduce a wide range of substituents to tailor the molecule's steric, electronic, and physicochemical properties. This adaptability has led to the development of an enormous array of quinoline derivatives for applications in pharmaceutical and agrochemical development. researchgate.net The ability to modify substituents allows researchers to design novel and potent molecules for various therapeutic applications. orientjchem.org

Role in Heterocyclic Chemistry Research

Quinoline and its derivatives are fundamental objects of study in heterocyclic chemistry. tandfonline.comconsensus.app Their synthesis and reactivity have been the subject of extensive research for over a century, leading to the development of numerous named reactions such as the Skraup, Friedländer, and Combes syntheses. nih.govtandfonline.comresearchgate.net Contemporary research often focuses on developing more efficient, cost-effective, and environmentally friendly "green" synthetic protocols to produce these valuable scaffolds. nih.govtandfonline.comresearchgate.net The quinoline motif is not only a target for synthesis but also serves as a crucial building block for creating more complex, physiologically active compounds. tandfonline.com Its derivatives are widely used as ligands in organometallic catalysis and are integral to the development of new materials. researchgate.netquinoline-thiophene.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

5-bromo-2-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 |

InChI Key |

GRSXFRNKQZLMES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |

Origin of Product |

United States |

Academic Relevance of Poly Substituted Quinoline Derivatives

Historical and Classical Approaches to Quinoline Core Synthesis

The foundational methods for quinoline synthesis were discovered in the late 19th century and remain fundamental in heterocyclic chemistry. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds under strong acid catalysis.

Skraup Synthesis and its Adaptations for Substituted Anilines and Carbonyls

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.orggoogle.com The reaction proceeds through the dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde), which then undergoes a Michael addition with the aniline. iipseries.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. iipseries.org

For the synthesis of substituted quinolines, appropriately substituted anilines are used as starting materials. researchgate.net The substituents on the aniline ring are generally retained in the final quinoline product. researchgate.net For instance, using a substituted aniline in a Skraup reaction with glycerol would yield a quinoline with the substituent on the benzene (B151609) portion of the ring system. Modifications of the Skraup reaction can also introduce substituents onto the pyridine (B92270) ring by using substituted α,β-unsaturated aldehydes or ketones in place of glycerol. researchgate.net

A plausible, though often harsh, route to a precursor for this compound could involve the Skraup reaction of 4-bromo-2-methylaniline (B145978) with glycerol. This would be expected to produce 5-bromo-8-methylquinoline, which could then undergo further functionalization.

Doebner-von Miller Reaction and Modifications

A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, which broadens the scope of accessible quinoline derivatives. iipseries.orgwikipedia.org This method utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.org A key advantage is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org

This reaction is also known as the Skraup-Doebner-von Miller synthesis and allows for the preparation of quinolines with various substitution patterns on the pyridine ring. iipseries.orgwikipedia.org For example, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) yields 2-methylquinoline (B7769805) (quinaldine). researchgate.net The reaction mechanism is complex and thought to involve conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation. wikipedia.org Studies using isotope labeling suggest a fragmentation-recombination mechanism may be at play. nih.gov

To synthesize a precursor for the target compound, one could envision reacting 4-bromo-2-methylaniline with an appropriate α,β-unsaturated carbonyl compound under Doebner-von Miller conditions.

Friedländer and Combes Reactions for Quinolines

The Friedländer synthesis, discovered by Paul Friedländer in 1882, offers a more direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgjk-sci.comorganicreactions.org The reaction is catalyzed by either acid or base and proceeds via a condensation followed by a cyclodehydration. wikipedia.orgorganicreactions.orgorganic-chemistry.org A significant advantage of the Friedländer synthesis is its high degree of regioselectivity, as the substitution pattern is clearly defined by the starting materials. organic-chemistry.org However, its primary limitation is the often-limited availability of the required 2-aminoaryl carbonyl compounds. mdpi.com

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. chemicalbook.com The initial step is the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. chemicalbook.com Modifications using catalysts like polyphosphoric acid (PPA) have been shown to be effective. chemicalbook.com

A potential Friedländer approach to a precursor of this compound could involve reacting 2-amino-3-methyl-5-bromobenzaldehyde with a compound like chloroacetaldehyde (B151913) or a related two-carbon component that could provide the C2-chloro substituent and the C3-hydrogen of the quinoline ring.

Limitations of Traditional Methods for Regioselective Multi-Substitution

While foundational, classical methods for quinoline synthesis possess significant limitations, particularly for producing complex, multi-substituted molecules with high regioselectivity.

Harsh Reaction Conditions: The Skraup and Doebner-von Miller reactions often require high temperatures and strong acids (e.g., concentrated sulfuric acid), which can lead to violent reactions and are incompatible with sensitive functional groups. wikipedia.org

Poor Regioselectivity: In the Skraup or Doebner-von Miller synthesis, if the substituted aniline is unsymmetrical with respect to the amino group (e.g., a meta-substituted aniline), a mixture of isomeric products can be formed, complicating purification.

Low Yields: Polymerization of the α,β-unsaturated carbonyl compounds, especially under the harsh acidic conditions of the Doebner-von Miller reaction, can lead to low yields of the desired quinoline. slideshare.net

Limited Substrate Availability: The Friedländer synthesis, while highly regioselective, is often hampered by the poor availability of the requisite ortho-aminoaryl aldehydes and ketones. mdpi.com

Hazardous Reagents: The use of strong oxidizing agents like arsenic acid or nitrobenzene in the Skraup reaction poses significant environmental and safety concerns. wikipedia.orggoogle.com

These limitations make the synthesis of a specific, highly substituted molecule like this compound challenging via a single classical step, often necessitating multi-step sequences involving protection, functionalization, and deprotection steps.

Modern Catalytic Strategies for Quinoline Construction and Functionalization

To overcome the limitations of classical methods, modern organic synthesis has turned to transition-metal catalysis, which offers milder reaction conditions, higher efficiency, and greater control over selectivity.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) have emerged as powerful catalysts for constructing the quinoline core. These methods often involve the activation of C-H bonds, allowing for novel disconnections and more atom-economical routes.

Catalytic cycles frequently involve steps like oxidative addition, migratory insertion, and reductive elimination. Annulation reactions, where a new ring is formed on an existing one, are particularly prevalent. For example, palladium-catalyzed annulation of o-alkenylanilines with alkynes can produce quinolines under aerobic conditions. Similarly, copper has been used to catalyze the synthesis of polysubstituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation.

A key strategy for the synthesis of this compound could involve a multi-step approach that combines classical and modern techniques. For instance, a 2-chloro-8-methylquinoline (B1592087) core could be synthesized first. A notable method is the Vilsmeier-Haack reaction of an N-acyl-o-toluidide (e.g., N-acetyl-2-methylaniline) with phosphorus oxychloride and dimethylformamide, which can directly yield 2-chloro-3-formyl-8-methylquinoline. rsc.org The formyl group could then be removed. Subsequently, a highly regioselective, metal-free C5-bromination of the resulting 2-chloro-8-methylquinoline could be achieved using reagents like N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA), which have been shown to effectively halogenate the C5 position of 8-substituted quinolines. rsc.orgrsc.org This combination of a modern cyclization/chlorination with a selective halogenation step represents a more controlled and potentially higher-yielding pathway than relying solely on classical, high-temperature methods.

Data Tables

Table 1: Representative Yields for Halogenation of 8-Substituted Quinolines

This table presents data on the regioselective C5-halogenation of various N-(quinolin-8-yl)benzamide derivatives, demonstrating the efficacy of modern halogenating agents.

| Starting Material (Substituent on Benzamide) | Halogenating Agent | Product | Yield (%) | Reference |

| H | TCCA | N-(5-Chloroquinolin-8-yl)benzamide | 97 | rsc.org |

| H | TBCA | N-(5-Bromoquinolin-8-yl)benzamide | 98 | rsc.org |

| 4-Cl | NBS | N-(5-Bromo-quinolin-8-yl)-4-chlorobenzamide | - | mdpi.com |

| 4-CF3 | NBS | N-(5-Bromo-quinolin-8-yl)-4-(trifluoromethyl)benzamide | - | mdpi.com |

| 3-Cl | NBS | N-(5-Bromo-quinolin-8-yl)-3-chlorobenzamide | - | mdpi.com |

TCCA: Trichloroisocyanuric acid; TBCA: Tribromoisocyanuric acid; NBS: N-Bromosuccinimide. Yields for NBS reactions were not specified in the provided abstract but the synthesis was reported as successful.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming quinoline derivatives is well-documented. nih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups, making them suitable for late-stage functionalization. nih.gov Strategies include the Heck reaction and other coupling-cyclization cascades. nih.govrsc.org

For instance, the synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the palladium-catalyzed reaction of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov A typical reaction employs Pd(OAc)₂ as the catalyst with PPh₃ as the ligand. nih.gov Similarly, 2-alkoxyquinolines can be synthesized via a palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols, which act as external nucleophiles. mdpi.com This method assembles the quinoline core de novo. mdpi.com Another approach involves the oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by Pd(OAc)₂, to produce various quinoline derivatives. researchgate.net

These methodologies illustrate how precursors bearing the necessary bromo, chloro, and methyl functionalities could be employed to construct the target molecule, this compound.

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis

| Catalyst / Ligand | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted Quinolin-2(1H)-ones | 67-76% | nih.gov |

| Pd(PPh₃)₄ | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide, Primary Alcohols | 4-Alkenyl 2-Alkoxyquinolines | Moderate | mdpi.com |

| Pd(OAc)₂ | Aryl Allyl Alcohols, Anilines | Substituted Quinolines | Moderate to Good | researchgate.net |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and efficient alternative for quinoline synthesis. These methods often involve cascade reactions that form multiple bonds in a single operation. A prominent example is the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation, which converts ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in very good yields. organic-chemistry.org This strategy demonstrates that electron-donating groups on the alkenyl iodide can enhance yields. organic-chemistry.org

Another copper-catalyzed domino reaction involves the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This process consists of an aldol reaction, C(aryl)–N bond formation, and subsequent elimination to furnish the quinoline ring system. rsc.org The versatility of copper catalysis is further highlighted in the synthesis of 2-alkylquinolines via the regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes. researchgate.net

Table 2: Examples of Copper-Catalyzed Quinoline Synthesis

| Catalyst / Ligand | Starting Materials | Reaction Type | Product Type | Yield | Reference |

| CuI / Glycine | ortho-Acylanilines, Alkenyl Iodides | Cascade C-N Coupling/Condensation | Multisubstituted Quinolines | Up to 95% | organic-chemistry.org |

| CuI / L-proline | Enaminones, 2-Halobenzaldehydes | Domino Aldol/C-N Formation | Substituted Quinolines | Good | rsc.org |

| Not Specified | Quinoline N-oxides, Vinyl Arenes, Pinacol Diborane | C-H Alkenylation/Borylative Alkylation | 2-Alkylquinolines | Good | researchgate.net |

Rhodium- and Ruthenium-Catalyzed C-H Activation and Heteroannulation

Rhodium and ruthenium catalysts are particularly effective in promoting C-H activation and heteroannulation reactions, providing direct routes to functionalized quinolines. morressier.comrsc.org These methods can be used to either construct the quinoline ring or functionalize a pre-existing one. nih.gov

Rhodium(III) catalysts have been successfully used for the regioselective C8-bromination and amidation of quinoline N-oxides, demonstrating excellent functional group tolerance. acs.org The N-oxide group acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate that guides the functionalization to the C8 position. acs.org Furthermore, rhodium complexes can promote the C-H bond activation of methylquinolines. nih.govacs.org For instance, 8-methylquinoline (B175542) reacts to afford mixtures of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes, showcasing the preference for activation of the heteroring over the carbocycle. nih.govacs.org Rhodium(III) has also been shown to catalyze the sp³ C-H alkylation of 8-methylquinolines. researchgate.net

Ruthenium catalysts offer complementary reactivity. A straightforward synthesis of substituted quinolines involves the cyclocondensation of anilines with 1,3-diols, catalyzed by RuCl₃·xH₂O. nih.gov This transformation produces only water and dihydrogen as byproducts. nih.gov Ruthenium catalysts also enable the one-pot synthesis of quinolines from nitroarenes and trialkylamines, avoiding the need for an external reductant. sioc-journal.cn Additionally, ruthenium-pincer complexes have been used for the efficient synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols via acceptorless dehydrogenative coupling. rsc.org

Table 3: Rhodium- and Ruthenium-Catalyzed Quinoline Synthesis and Functionalization

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

| [RhCp*Cl₂]₂ | Quinoline N-Oxides, NBS | C8-H Bromination | C8-Bromoquinoline N-Oxides | acs.org |

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 8-Methylquinoline | C-H Activation | Rh(I)-(2-quinolinyl) & Rh(I)-(4-quinolinyl) complexes | nih.govacs.org |

| RuCl₃·xH₂O / PBu₃ | Anilines, 1,3-Diols | Cyclocondensation | 2- and 3-Substituted Quinolines | nih.gov |

| Ruthenium Trichloride | Nitroarenes, Trialkylamines | One-Pot Synthesis | Substituted Quinolines | sioc-journal.cn |

Iron-Catalyzed Cascade Reactions

Iron catalysts provide an inexpensive, abundant, and environmentally friendly option for synthesizing quinolines. rsc.org Iron(III) chloride, for example, catalyzes a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce a library of substituted quinolines in high yields under aerobic conditions. rsc.org Another notable application is the photo-induced iron-catalyzed [2+2+n] radical cascade of 1,7-enynes and alkyl carboxylic acids to synthesize alkylated polycyclic quinolinones. rsc.org Iron catalysis has also been employed for the regioselective C-H alkylation of benzo[h]quinoline (B1196314) with unactivated alkyl chlorides, proceeding through a chelation-assisted mechanism. acs.org

Table 4: Examples of Iron-Catalyzed Quinoline Synthesis

| Catalyst | Starting Materials | Reaction Type | Product Type | Reference |

| FeCl₃ | Anilines, Aldehydes, Nitroalkanes | Three-Component Domino | Substituted Quinolines | rsc.org |

| Inexpensive Iron Salt | 1,7-Enynes, Alkyl Carboxylic Acids | Photo-induced Radical Cascade | Alkylated Polycyclic Quinolinones | rsc.org |

| Iron Catalyst | Benzo[h]quinoline, Alkyl Chlorides | C-H Alkylation | Alkylated Benzo[h]quinolines | acs.org |

Metal-Free Organic Transformations for Quinoline Synthesis

In response to the need for more sustainable and cost-effective synthetic methods, metal-free approaches to quinoline synthesis have gained significant attention. rsc.org These reactions avoid the use of potentially toxic and expensive transition metals. mdpi.com

Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, though they often require harsh conditions. mdpi.com Modern metal-free strategies often build upon these, or introduce novel pathways. For example, a facile method for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed, which relies on iodide catalysis to activate C(sp³)–H bonds. nih.gov Another innovative approach uses visible-light irradiation to generate an azide (B81097) radical from a hypervalent iodine reagent, which then reacts with cyclopropenes to form multisubstituted quinolines. acs.org

Furthermore, direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, provides an efficient transition-metal-free route to 3-substituted or 3,4-disubstituted quinolines. frontiersin.org These methods highlight the growing toolkit available for constructing the quinoline core without reliance on metal catalysts. nih.govfrontiersin.org

Electrochemical Synthesis of Substituted Quinolines

Electrochemical synthesis offers a green and powerful alternative for constructing and functionalizing quinoline rings. These methods often proceed under mild conditions, at room temperature, and without the need for external chemical oxidants or metal catalysts. citedrive.comrsc.org

One such protocol involves the electrochemical cascade annulation of benzoxazinones with arylsulfonyl hydrazides in an undivided cell to produce 2,3-disubstituted quinolines with excellent regioselectivity. rsc.org Another approach describes an intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) under electrochemical conditions to yield substituted quinolines. citedrive.com The selective synthesis of tetrahydroquinoline derivatives can also be achieved via electrochemical hydrocyanomethylation or hydrogenation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org These electrochemical methods represent a practical and environmentally benign pathway for accessing diverse quinoline structures. rsc.orgrsc.org

Regioselective Halogenation and Methylation Strategies

The specific synthesis of this compound requires precise control over the introduction of each substituent onto the quinoline core. This can be achieved either by building the ring from appropriately substituted precursors or by direct functionalization of a pre-formed quinoline.

A highly relevant strategy is the metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.orgnih.gov An operationally simple protocol using trihaloisocyanuric acids as the halogen source allows for the direct halogenation of a wide range of 8-substituted quinolines exclusively at the C5 position. rsc.orgnih.gov This method proceeds at room temperature, is tolerant of numerous functional groups, and provides the C5-halogenated products in good to excellent yields. nih.gov For example, this approach could be used to convert 2-chloro-8-methylquinoline into the desired this compound.

The synthesis of the 2-chloro-8-methylquinoline precursor itself can be approached from several angles. One route involves the bromination of 8-methyl-2-quinolinone (8-methylcarbostyril). A known procedure involves treating 8-methylquinoline N-oxide with phosphorus(V) oxybromide (POBr₃) and DMF to afford 2-bromo-8-methylquinoline (B1285243) with regioselective control. chemicalbook.com The resulting 2-bromo derivative could potentially be converted to the 2-chloro analog via halogen exchange reactions. Alternatively, treatment of 8-methyl-2-quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for producing 2-chloroquinolines.

A plausible synthetic sequence for this compound could therefore be:

Synthesis of 8-methyl-2-quinolinone.

Chlorination at the C2 position using a reagent like POCl₃ to form 2-chloro-8-methylquinoline.

Regioselective bromination at the C5 position using a metal-free method with a bromine source like tribromoisocyanuric acid (TBCA) to yield the final product.

Reinvestigation of the direct bromination of 8-substituted quinolines has shown that the reaction of 8-methoxyquinoline with bromine furnishes 5-bromo-8-methoxyquinoline as the sole product, while bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products. This highlights the critical role of the C8-substituent in directing the regioselectivity of electrophilic halogenation.

Selective Bromination at the C5 Position of Quinoline Derivatives

The introduction of a bromine atom at the C5 position of the quinoline ring is a key synthetic step. This transformation is often challenging due to the electronic properties of the quinoline system, which can direct electrophilic substitution to other positions. However, a range of methodologies have been developed to achieve this outcome with high selectivity, primarily through direct C-H activation or the use of specific brominating agents.

Direct C-H Bromination Methodologies

Direct C-H bromination has emerged as a powerful and atom-economical strategy for the synthesis of C5-brominated quinolines. These methods often employ a directing group at the C8 position, such as an amide, to guide the halogenation to the otherwise inaccessible C5 position.

Copper-catalyzed reactions are prominent in this field. For instance, an efficient method for the C5-selective bromination of 8-aminoquinoline amides has been developed using alkyl bromides as the bromine source. researchgate.netbeilstein-journals.org This reaction is promoted by a copper catalyst, such as Copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), in a solvent like dimethyl sulfoxide (B87167) (DMSO) and proceeds under air. researchgate.netbeilstein-journals.org The reaction demonstrates excellent site selectivity and is applicable to a wide range of aromatic and aliphatic amides. researchgate.netbeilstein-journals.org Similarly, ethyl bromodifluoroacetate has been used as a bifunctional reagent in a copper-catalyzed system, which, depending on the reaction conditions, can lead to either C5-H bromination or difluoromethylation of 8-aminoquinoline amides. brieflands.com

Transition-metal-free approaches have also been successfully implemented. One such method utilizes hydrogen bromide (HBr) as the brominating agent with DMSO serving as a mild oxidant. researchgate.net The presence of copper salts as Lewis acid catalysts can facilitate the process, with copper sulfate (B86663) (CuSO₄·5H₂O) favoring the formation of the C5-monobrominated product. researchgate.net Other studies have reported metal-free C5-halogenation of 8-amidoquinolines using potassium persulfate (K₂S₂O₈) at elevated temperatures. rsc.org Direct bromination of 8-substituted quinolines, such as 8-methoxyquinoline, with molecular bromine (Br₂) can also afford the 5-bromo derivative as the sole product. researchgate.net

| Substrate Type | Bromine Source | Catalyst/Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| 8-Aminoquinoline Amides | Alkyl Bromides | Cu(OAc)₂·H₂O | DMSO, 100 °C, air | C5-selective | researchgate.netbeilstein-journals.org |

| 8-Aminoquinoline Amides | Ethyl Bromodifluoroacetate | Cupric Catalyst / Alkaline Additive | - | C5-selective bromination | brieflands.com |

| 8-Aminoquinoline Amides | HBr | CuSO₄·5H₂O / DMSO | - | C5-monobromination | researchgate.net |

| 8-Methoxyquinoline | Br₂ | - | CHCl₃, rt | C5-selective | researchgate.net |

| 8-Amidoquinolines | - | K₂S₂O₈ | High Temperature | C5-selective | rsc.org |

Role of N-halosuccinimides (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a widely used and effective reagent for selective bromination reactions. beilstein-journals.org In the context of quinoline chemistry, NBS provides a milder alternative to molecular bromine and can offer high regioselectivity.

The bromination of 8-aminoquinoline with one equivalent of NBS in acetonitrile has been shown to yield 5-bromo-8-aminoquinoline. researchgate.net This selectivity is attributed to the directing effect of the C8-substituent. A general and metal-free protocol for the C5-bromination of various 8-substituted quinoline derivatives, including amides, has been established using trihaloisocyanuric acids, with N-bromosuccinimide also showing excellent yields. rsc.org For example, using N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), or tribromoisocyanuric acid (TBCA) can afford the desired C5-brominated product in excellent yields at room temperature. rsc.org

Furthermore, NBS can be employed in one-pot procedures that combine bromination with subsequent cross-coupling reactions. nih.gov It can also act as both an electrophile and an oxidant in cascade reactions, for instance, in the bromination and dehydrogenation of tetrahydroquinolines to form polybromoquinolines. nih.gov

Selective Chlorination at the C2 Position of Quinoline Derivatives

Chlorination at the C2 position of the quinoline ring is another crucial transformation, as 2-chloroquinolines are valuable intermediates for the synthesis of various derivatives through nucleophilic substitution. This is typically achieved by activating the quinoline ring, often via N-oxide formation, followed by treatment with a chlorine source.

A common and effective method involves the use of the Vilsmeier-Haack reagent, which is generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). niscpr.res.inrsc.org When N-arylacetamides are treated with the Vilsmeier reagent, they undergo cyclization to form 2-chloro-3-formylquinolines in good yields. niscpr.res.inrsc.org The reaction proceeds through the conversion of the acetanilide (B955) to an imidoyl chloride and then to an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized. rsc.org

Another approach involves the activation of quinoline N-oxides. A novel method for the regioselective C2-chlorination of heterocyclic N-oxides uses triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents, providing the desired 2-chloro N-heterocycles in satisfactory yields with high selectivity and functional group tolerance. researchgate.netresearchgate.net

Electrochemical Chlorination Protocols

Electrochemical methods offer a green and efficient alternative for halogenation reactions by avoiding the use of harsh chemical oxidants. While dedicated protocols for the direct electrochemical C2-chlorination of quinoline are not extensively documented, studies on the electrochemical degradation of quinoline provide strong evidence for the feasibility of such a reaction.

In electro-Fenton processes using sodium chloride (NaCl) as the supporting electrolyte, active chlorine species such as hypochlorous acid (HClO), hypochlorite (B82951) ions (ClO⁻), and molecular chlorine are generated at the anode. mdpi.comelectrochemsci.org These electrochemically generated oxidants have been shown to react with the quinoline molecule. mdpi.com During the degradation of quinoline in these systems, chlorinated derivatives, including 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline, have been identified as intermediates. mdpi.com This demonstrates that active chlorine generated electrochemically can attack the quinoline ring. Although these specific products result from a degradation pathway, the underlying principle confirms that electrochemical chlorination of the quinoline scaffold is possible. This suggests that by controlling the electrochemical parameters and substrate, it may be possible to develop a selective synthetic protocol for C2-chlorination.

Introduction of the Methyl Group at C8 Position

The installation of a methyl group at the C8 position of the quinoline nucleus can be accomplished either by constructing the quinoline ring from a pre-substituted precursor or by direct alkylation of a pre-formed quinoline.

A classical approach is the Skraup synthesis, where an aniline derivative is reacted with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. wikipedia.org For example, the reaction of m-toluidine (B57737) yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.comsemanticscholar.org To synthesize an 8-methylquinoline, one would typically start with o-toluidine.

Strategies for Alkylation of Quinoline Rings

Modern synthetic chemistry has focused on direct C-H activation methodologies for the alkylation of quinoline rings, which offer greater efficiency and selectivity. A prominent strategy involves the use of quinoline N-oxides as substrates, where the N-oxide group acts as a directing group to facilitate selective functionalization at the C8 position.

Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides has been extensively studied. researchgate.netacs.orgnih.govfigshare.com These reactions utilize various alkylating agents, such as maleimides and acrylates, to introduce alkyl groups at the C8 position with high selectivity and under mild conditions. researchgate.netacs.orgfigshare.com The reaction is believed to proceed through the formation of a five-membered rhodacycle intermediate. researchgate.net The resulting C8-alkylated quinoline N-oxides can be easily deoxygenated to yield the corresponding 8-alkylquinolines. ibs.re.kr

| Substrate | Alkylating Agent | Catalyst System | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Quinoline N-Oxides | Maleimides | Rh(III) catalyst | Mild conditions | C8-selective | acs.orgnih.govfigshare.com |

| Quinoline N-Oxides | Acrylates | Rh(III) catalyst | - | C8-selective | researchgate.net |

| 6-Methylquinoline N-Oxide | Diazomalonate | [RhCpCl₂]₂ / AgSbF₆ | 1,2-DCE | C8-selective | ibs.re.kr |

| Quinoline N-Oxides | Alkynes | [RhCp(MeCN)₃][SbF₆]₂ / PivOH | 1,2-DCE, rt | C8-selective | ibs.re.kr |

Precursor-based Methyl Group Introduction

The introduction of a methyl group onto the quinoline scaffold is frequently accomplished by incorporating the methyl group within one of the primary precursors before the cyclization reaction that forms the heterocyclic ring system. This strategy is advantageous as it avoids potential issues with regioselectivity and the sometimes harsh conditions required for direct C-H methylation on a pre-formed quinoline ring.

A prominent example of this approach is the use of substituted anilines in classic quinoline syntheses. For instance, p-toluidine (B81030) (4-methylaniline) can be used in multi-component reactions to generate methyl-substituted quinolines. A study on transition-metal-catalyzed multi-component reactions demonstrated the synthesis of 6-methyl-2,4-diphenylquinoline (B11839688) from the reaction of p-toluidine, benzaldehyde, and 1-ethynylbenzene, showcasing a one-pot procedure to access complex structures from simple, methylated precursors. nih.gov

Other methods for introducing methyl groups, while not all strictly precursor-based in the context of ring formation, highlight the diverse toolkit available to synthetic chemists. These include metal-free methylation of pyridine N-oxides using peroxide as the methyl source and direct C-H methylation of heteroarenes using dimethyl sulfoxide (DMSO) as an alkylating agent under photoredox catalysis conditions. researchgate.net However, incorporating the methyl group via the initial choice of starting material, such as a toluidine derivative, remains a foundational and reliable strategy.

Table 1: Precursor-based Methyl Group Introduction Strategies

| Method | Methylated Precursor Example | Description |

|---|---|---|

| Doebner-von Miller Reaction | o-Toluidine | Reaction of an α,β-unsaturated carbonyl compound with an aniline derivative (o-toluidine) to form the quinoline ring. |

| Friedländer Synthesis | 2-Aminoacetophenone derivative | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.com |

| Combes Synthesis | p-Toluidine | Reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com |

Synthetic Routes to this compound

The synthesis of the specifically substituted this compound is not commonly detailed in readily available literature. However, its preparation can be logically devised through established principles of heterocyclic chemistry. The two primary conceptual pathways are stepwise functionalization of a simpler quinoline core and a convergent design where pre-functionalized fragments are combined to form the final product.

Stepwise Functionalization Approaches

A stepwise approach involves the sequential introduction of the chloro, bromo, and methyl substituents onto a quinoline ring. This method relies on the regioselectivity of various reactions on the quinoline scaffold. A plausible synthetic sequence could start with 8-methylquinoline, which is commercially available.

The first step would be the introduction of the chlorine atom at the C-2 position. This is typically achieved by first oxidizing the 8-methylquinoline to its N-oxide derivative. The subsequent reaction of 8-methylquinoline-N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), installs the chlorine atom at the 2-position to yield 2-chloro-8-methylquinoline.

The final step is the bromination of the 2-chloro-8-methylquinoline intermediate. This electrophilic aromatic substitution must be directed to the C-5 position. The directing effects of the existing chloro and methyl groups, as well as the deactivating nature of the pyridine ring, influence the position of bromination. Studies on the bromination of 8-substituted quinolines have shown that reaction with N-Bromosuccinimide (NBS) or bromine in various solvents can lead to substitution at the C-5 and/or C-7 positions. Careful control of reaction conditions would be necessary to favor the formation of the desired 5-bromo isomer.

Table 2: Plausible Stepwise Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 8-Methylquinoline | m-CPBA or H₂O₂/CH₃COOH | 8-Methylquinoline-N-oxide |

| 2 | 8-Methylquinoline-N-oxide | POCl₃, heat | 2-Chloro-8-methylquinoline |

Convergent Synthesis Design

The key starting material for such a synthesis would be 4-bromo-2-methylaniline. This precursor contains the required bromo and methyl groups in the correct orientation for what will become the benzene portion of the quinoline ring. This aniline derivative could then be subjected to a reaction that builds the pyridine ring with the necessary 2-chloro substituent.

One established method is the Conrad–Limpach–Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. pharmaguideline.com Reacting 4-bromo-2-methylaniline with a suitable β-ketoester, such as ethyl acetoacetate, at lower temperatures would yield a β-amino acrylate. Thermal cyclization of this intermediate would produce 5-bromo-8-methyl-4-hydroxyquinoline. The final step would be the conversion of the 4-hydroxy group to a 4-chloro group and the introduction of a chloro group at the 2-position, which can often be accomplished simultaneously using a strong chlorinating agent like phosphorus oxychloride to yield the target compound, although this may lead to 2,4-dichloro products requiring further selective modification.

A more direct route could be envisioned using a Skraup or Doebner-von Miller type reaction. pharmaguideline.comiipseries.org For example, reacting 4-bromo-2-methylaniline with α,β-unsaturated aldehydes or ketones in the presence of an acid could form the quinoline ring system. Subsequent functionalization at the 2-position would then be required to introduce the chloro group, following a similar N-oxidation and chlorination sequence as described in the stepwise approach. The concept of coupling a fully functionalized benzene component with a fragment to form the second ring is a powerful strategy in heterocyclic synthesis. nih.gov

Table 3: Plausible Convergent Synthesis of this compound

| Method | Key Precursors | Reaction Sequence |

|---|---|---|

| Conrad-Limpach-Knorr | 4-Bromo-2-methylaniline, Ethyl acetoacetate | 1. Condensation to form β-amino acrylate. 2. Thermal cyclization to 5-Bromo-8-methyl-4-hydroxyquinoline. 3. Chlorination with POCl₃ to yield the final product. |

Reactivity and Derivatization of 5 Bromo 2 Chloro 8 Methylquinoline

Reactivity of Halogen Substituents (Bromine and Chlorine)

The electronic properties of the quinoline (B57606) ring system and the inherent nature of the carbon-halogen bonds dictate the reactivity of the bromine and chlorine atoms. Generally, the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the C2 position towards nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated quinolines. researchgate.netnih.gov In 5-Bromo-2-chloro-8-methylquinoline, the 2-chloro substituent is the primary site for such reactions. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. youtube.com Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. youtube.comyoutube.com

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, readily displace the chlorine at the C2 position. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 5-bromo-2-methoxy-8-methylquinoline. Similarly, treatment with hydrazines can lead to the formation of 2-hydrazino-5-bromo-8-methylquinoline. mdpi.com

It is important to note that the bromine at the C5 position is significantly less reactive towards nucleophilic substitution under typical SNAr conditions due to the lower activation of this position. This differential reactivity allows for selective functionalization at the C2 position while leaving the C5 bromine available for subsequent transformations, such as cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Cl and C-Br bonds often allows for selective or sequential couplings.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a powerful method for creating biaryl structures and introducing alkyl or alkenyl substituents. libretexts.orgorganic-chemistry.org For this compound, selective Suzuki-Miyaura coupling can be achieved by carefully choosing the reaction conditions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, it is possible to selectively couple a boronic acid at the C5 position while retaining the chlorine at C2. This allows for the synthesis of 5-aryl-2-chloro-8-methylquinolines, which can then undergo further functionalization at the C2 position.

However, with the development of advanced catalyst systems, including those with bulky phosphine (B1218219) ligands, it is also possible to achieve coupling at the less reactive C-Cl bond. snnu.edu.cn The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Target Position | Potential Product |

| Phenylboronic acid | C5 | 2-Chloro-8-methyl-5-phenylquinoline |

| Phenylboronic acid | C2 | 5-Bromo-8-methyl-2-phenylquinoline |

| Methylboronic acid | C5 | 2-Chloro-5,8-dimethylquinoline |

This table presents potential products based on established Suzuki-Miyaura coupling principles. Actual reaction outcomes would depend on specific optimized conditions.

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another valuable tool for derivatizing this compound. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, allows for the introduction of alkynyl moieties, which are versatile functional groups that can undergo further transformations. wikipedia.orgresearchgate.net

Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond at the C5 position generally allows for selective Sonogashira coupling at this site. This would yield 2-chloro-8-methyl-5-(alkynyl)quinolines. These products can be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Other cross-coupling reactions, such as the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), could also be employed to functionalize this compound, further expanding its synthetic utility. The choice of reaction would depend on the desired substituent and the compatibility of the functional groups present in the coupling partners.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. ias.ac.in

For this compound, Buchwald-Hartwig amination can be used to introduce a wide variety of amino groups at either the C2 or C5 position. As with other cross-coupling reactions, selective amination at the C5 position is generally favored due to the higher reactivity of the C-Br bond. This would lead to the formation of N-substituted 5-amino-2-chloro-8-methylquinolines.

By carefully selecting the catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand, it is also possible to achieve amination at the C2 position. The ability to selectively introduce amino functionalities at different positions on the quinoline core highlights the synthetic versatility of this compound.

Cross-Coupling Chemistry at C2 and C5 Positions

Reactions Involving the Methyl Group at C8

The methyl group at the C8 position of the quinoline ring is also amenable to chemical modification, although it is generally less reactive than the halogen substituents. The acidity of the methyl protons is slightly increased due to the influence of the aromatic ring system, allowing for reactions at this position under appropriate conditions.

One common transformation is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group. For example, treatment with selenium dioxide could potentially yield 5-bromo-2-chloroquinoline-8-carbaldehyde. Further oxidation would lead to 5-bromo-2-chloroquinoline-8-carboxylic acid.

Another possible reaction is halogenation, typically radical-mediated bromination using N-bromosuccinimide (NBS) and a radical initiator. This would result in the formation of 5-bromo-8-(bromomethyl)-2-chloroquinoline, a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the 8-position.

Furthermore, the methyl group can participate in condensation reactions. For instance, in the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then react with aldehydes or ketones in aldol-type condensations.

Table 2: Potential Derivatization Reactions of the 8-Methyl Group

| Reagent | Reaction Type | Potential Product |

| Selenium Dioxide | Oxidation | 5-Bromo-2-chloroquinoline-8-carbaldehyde |

| Potassium Permanganate | Oxidation | 5-Bromo-2-chloroquinoline-8-carboxylic acid |

| N-Bromosuccinimide, AIBN | Radical Halogenation | 5-Bromo-8-(bromomethyl)-2-chloroquinoline |

| Benzaldehyde, Strong Base | Condensation | 5-Bromo-2-chloro-8-(2-phenylethenyl)quinoline |

This table outlines potential transformations of the 8-methyl group based on known chemical reactions of similar substrates.

Functionalization of the Alkyl Side Chain

The methyl group at the C8 position of this compound represents a key site for synthetic modification. The C(sp³)–H bonds of the 8-methyl group can be activated, often facilitated by the coordinating effect of the adjacent quinoline nitrogen atom. Transition metal-catalyzed reactions are particularly effective for this purpose. nih.gov

For instance, ruthenium-catalyzed amidation reactions have been successfully applied to 8-methylquinolines, converting the methyl group into a quinolin-8-ylmethanamine. researchgate.net This transformation typically involves the reaction of the 8-methylquinoline (B175542) substrate with an azide (B81097) in the presence of a ruthenium catalyst, such as [(p-cymene)RuCl₂]₂, and a silver co-catalyst like AgSbF₆. researchgate.net While this specific reaction has not been documented for this compound, the principles suggest its applicability, potentially leading to novel amine derivatives.

Another avenue for functionalization is oxidation. The methyl group can be oxidized to a carboxylic acid. For example, the oxidation of a methyl group on a quinoline ring has been achieved using reagents like selenium dioxide (SeO₂) to yield the corresponding acid. nih.gov This conversion would transform the 8-methyl group into an 8-carboxylic acid, a versatile functional group for further derivatization, such as esterification or amidation.

Palladium-catalyzed C(sp³)-H alkylation is another powerful method for modifying the 8-methyl group. rsc.org Reactions of 8-methylquinolines with partners like aziridines, in the presence of a palladium catalyst, can introduce new alkyl chains, expanding the structural diversity of the molecule. rsc.org

Table 1: Potential Functionalization Reactions of the 8-Methyl Group

| Reaction Type | Reagents/Catalysts | Product Functional Group |

| Amidation | Ru(II) catalyst, Azide | -CH₂NHR |

| Oxidation | SeO₂ | -COOH |

| Alkylation | Pd catalyst, Aziridine | -CH₂-Alkyl |

Influence of Steric Hindrance at the C8 Position

The placement of the methyl group at the C8 position, in the peri position relative to the quinoline nitrogen, introduces significant steric hindrance. This steric bulk can profoundly influence the accessibility and reactivity of the nitrogen atom and adjacent positions on the quinoline ring. nih.gov

This steric impediment can hinder reactions that require direct interaction with the nitrogen lone pair, such as quaternization or coordination to bulky metal centers. nih.gov The approach of reagents to the nitrogen atom is physically blocked by the methyl group, potentially requiring more forcing reaction conditions or leading to lower yields compared to unhindered quinolines.

Reactivity of the Quinoline Nitrogen Atom

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). ias.ac.in For instance, 8-hydroxyquinoline (B1678124) can be oxidized to 8-hydroxyquinoline N-oxide using hydrogen peroxide in acetic acid. ias.ac.in The resulting N-oxide introduces a new reactive center and significantly alters the electronic properties of the quinoline ring, often facilitating subsequent functionalization. nih.gov

The synthesis of 8-Methylquinoline N-oxide is also documented, indicating that the 8-methyl group does not prevent this reaction. sigmaaldrich.comsigmaaldrich.com Therefore, it is highly probable that this compound can undergo N-oxidation under similar conditions to yield this compound N-oxide. The presence of the electron-withdrawing chloro group at the C2 position might make the nitrogen slightly less nucleophilic, potentially requiring stronger oxidizing conditions.

Quaternization and Salt Formation

As a weak tertiary base, the quinoline nitrogen in this compound can react with acids to form salts. More significantly, it can undergo quaternization by reacting with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding quinolinium salts.

However, the steric hindrance exerted by the 8-methyl group is a critical factor in this reaction. The approach of the alkylating agent to the nitrogen atom is sterically hindered, which can decrease the rate of quaternization compared to quinolines without a substituent at the C8 position. Despite this hindrance, the reaction is generally feasible, leading to the formation of N-alkyl-5-bromo-2-chloro-8-methylquinolinium halides. These salts are ionic compounds with increased solubility in polar solvents and can serve as precursors for other derivatives.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Regioselectivity Considerations

Electrophilic aromatic substitution on the quinoline ring is a complex process governed by the directing effects of the nitrogen atom and the existing substituents. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, substitution preferentially occurs on the carbocyclic (benzene) ring, typically at positions C5 and C8. quora.com

In the case of this compound, the situation is more nuanced due to the presence of multiple substituents:

Nitrogen Atom: Deactivates the heterocyclic ring (positions C2, C3, C4).

Chloro Group (C2): Strongly deactivating and directs meta in the pyridine ring, further disfavoring substitution on this ring.

Bromo Group (C5): A deactivating ortho-, para- director. It deactivates the ring but would direct incoming electrophiles to positions C6 and C7 (para- and ortho- respectively).

Methyl Group (C8): An activating ortho-, para- director. It would direct incoming electrophiles to positions C7 (ortho) and C5 (para).

Considering these combined effects:

The C5 position is already blocked by a bromine atom.

The C8 position is blocked by a methyl group.

Both the bromo and methyl groups direct towards the C7 position.

The bromo group also directs towards the C6 position.

Therefore, the most likely positions for further electrophilic substitution are C6 and C7. The precise outcome would depend on the specific electrophile and reaction conditions. For example, studies on the bromination of 8-substituted quinolines have shown that substitution patterns are highly dependent on the nature of the substituent and the reagents used. For instance, 8-methoxyquinoline (B1362559) undergoes bromination regioselectively at the C5 position. researchgate.net While this specific position is blocked in the target molecule, it highlights the strong directing influence of substituents on the carbocyclic ring. An efficient protocol for the C5-H halogenation of various 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. researchgate.net

Table 2: Summary of Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitrogen | 1 | Deactivating | - |

| Chloro | 2 | Deactivating | meta (to itself) |

| Bromo | 5 | Deactivating | ortho, para (to itself) -> C6, C7 |

| Methyl | 8 | Activating | ortho, para (to itself) -> C7, C5 |

Chemo- and Regioselective Transformations

The dual halogenation of the 8-methylquinoline framework in this compound presents a versatile platform for a variety of selective chemical modifications. The distinct electronic environments and inherent reactivity differences between the bromine at the C-5 position and the chlorine at the C-2 position allow for controlled, stepwise functionalization. The principal pathways for achieving such selectivity are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), where the outcome is governed by the careful selection of reagents and reaction conditions.

The regioselectivity in these transformations is largely dictated by the relative reactivity of the C-Br and C-Cl bonds and the electronic character of their respective positions on the quinoline nucleus. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cycles, while the C-2 position is electronically activated for nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds at the halogenated sites of the quinoline core. The differential reactivity of the two halogen atoms is a key factor in directing these transformations to a specific position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds with organoboron reagents. In the context of this compound, the greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed systems allows for selective substitution at the C-5 position. The use of specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can enhance this selectivity. nih.gov For instance, a study on 2-chloro-6-bromoquinoline demonstrated that the use of Pd(dppf)Cl2 as a catalyst favored coupling at the C-6 bromine position. nih.gov This suggests that similar conditions would likely lead to selective arylation or alkylation at the C-5 position of this compound.

Conversely, achieving selective coupling at the C-2 position would necessitate conditions that either enhance the reactivity of the C-Cl bond or are performed on a substrate where the C-5 position is no longer reactive. The choice of catalyst is paramount; for example, Pd(PPh3)4 has been shown to favor coupling at the C-2 position in some dihaloquinoline systems. nih.gov

Illustrative Suzuki-Miyaura Transformations

| Entry | Reactant | Coupling Partner | Catalyst/Ligand | Product | Regioselectivity |

| 1 | This compound | Arylboronic acid | Pd(dppf)Cl2 | 5-Aryl-2-chloro-8-methylquinoline | Selective for C-5 (Br) |

| 2 | This compound | Alkylboronic acid | Pd(PPh3)4 | 2-Alkyl-5-bromo-8-methylquinoline | Potentially selective for C-2 (Cl) under specific conditions |

Buchwald-Hartwig Amination:

The formation of C-N bonds via Buchwald-Hartwig amination also displays chemo- and regioselectivity. The C-Br bond is typically more reactive in this transformation as well. Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective amination at the C-6 position can be achieved in the presence of the C-2 chlorine by employing a palladium catalyst with a suitable ligand, such as Xantphos. nih.gov This selectivity allows for the introduction of a wide array of nitrogen-containing substituents at the C-5 position of this compound.

Illustrative Buchwald-Hartwig Amination Transformations

| Entry | Reactant | Amine | Catalyst/Ligand | Product | Regioselectivity |

| 1 | This compound | Primary/Secondary Amine | Pd2(dba)3 / Xantphos | 5-Amino-2-chloro-8-methylquinoline | Selective for C-5 (Br) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring system, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution. In this compound, the chlorine atom at the C-2 position is well-activated for displacement by nucleophiles. This provides a synthetic route that is complementary to the palladium-catalyzed reactions.

Strong nucleophiles like alkoxides, thiolates, and amines can readily displace the C-2 chloride. The bromine at the C-5 position, being on the carbocyclic ring and not directly activated by the ring nitrogen, is significantly less reactive towards SNAr. This pronounced difference in reactivity allows for highly regioselective transformations, leaving the C-5 bromine atom intact for subsequent derivatization.

Illustrative Nucleophilic Aromatic Substitution Transformations

| Entry | Reactant | Nucleophile | Product | Regioselectivity |

| 1 | This compound | Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxy-8-methylquinoline | Selective for C-2 (Cl) |

| 2 | This compound | Sodium Thiophenolate (NaSPh) | 5-Bromo-8-methyl-2-(phenylthio)quinoline | Selective for C-2 (Cl) |

| 3 | This compound | Ammonia (NH3) or an amine | 2-Amino-5-bromo-8-methylquinoline | Selective for C-2 (Cl) |

Spectroscopic and Computational Investigations of 5 Bromo 2 Chloro 8 Methylquinoline and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the structural elucidation and characterization of novel compounds. For 5-Bromo-2-chloro-8-methylquinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

Due to the lack of publicly available experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and analysis of similar substituted quinoline (B57606) systems. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the protons and carbons in the quinoline ring system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the positions of the substituents. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The presence of bromine and chlorine atoms is expected to cause a downfield shift for the carbons they are directly attached to, while the methyl group will have a shielding effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | C-2: 150 - 152 |

| H-4 | 8.0 - 8.2 | C-3: 122 - 124 |

| H-6 | 7.6 - 7.8 | C-4: 138 - 140 |

| H-7 | 7.4 - 7.6 | C-4a: 147 - 149 |

| CH₃ | 2.6 - 2.8 | C-5: 118 - 120 |

| C-6: 128 - 130 | ||

| C-7: 126 - 128 | ||

| C-8: 135 - 137 | ||

| C-8a: 145 - 147 | ||

| CH₃: 18 - 20 |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The fragmentation of this compound under electron ionization would likely proceed through the loss of the substituents and cleavage of the quinoline ring. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen radical followed by further fragmentation of the resulting cation. The presence of the methyl group might also lead to the formation of a stable tropylium-like ion.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 271/273/275 | [M]⁺ | Molecular ion peak showing isotopic pattern of Br and Cl |

| 236/238 | [M - Cl]⁺ | Loss of a chlorine radical |

| 192/194 | [M - Br]⁺ | Loss of a bromine radical |

| 157 | [M - Br - Cl]⁺ | Loss of both halogen radicals |

| 142 | [M - Br - Cl - CH₃]⁺ | Subsequent loss of the methyl radical |

| 115 | [C₉H₆N]⁺ | Fragment corresponding to the quinoline core |

Note: The relative intensities of the peaks would depend on the stability of the fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Methyl (CH₃) |

| 1620-1580 | C=C and C=N stretching | Quinoline ring |

| 1500-1400 | C=C stretching | Aromatic ring |

| 1380-1365 | C-H bending | Methyl (CH₃) |

| 850-750 | C-H out-of-plane bending | Substituted aromatic ring |

| 800-600 | C-Cl stretching | Chloroalkane |

| 600-500 | C-Br stretching | Bromoalkane |

Note: These are general ranges and the exact peak positions can vary.

Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule, such as its ability to absorb and emit light, are determined by its electronic structure. UV-Visible absorption and fluorescence spectroscopy are key techniques to probe these properties in this compound and its analogues.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinoline and its derivatives, the absorption spectra typically show multiple bands corresponding to π-π* and n-π* transitions.

The introduction of bromo, chloro, and methyl substituents onto the quinoline ring is expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). Halogen substituents can induce a red shift (bathochromic shift) in the absorption bands due to their ability to extend the π-conjugation through their lone pairs and also due to the heavy atom effect. The methyl group, being an electron-donating group, can also contribute to a red shift.

Fluorescence and Phosphorescence Emission Characteristics

Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. The emission characteristics of this compound are expected to be significantly influenced by the presence of the heavy halogen atoms.

Fluorescence: N-heterocyclic compounds like quinoline are often weakly fluorescent. nih.gov However, the nature and position of substituents can modulate their fluorescence properties. The presence of heavy atoms like bromine and chlorine can enhance intersystem crossing from the singlet excited state to the triplet excited state, which can lead to a decrease in fluorescence quantum yield. umb.edu

Phosphorescence: The heavy atom effect, particularly from the bromine atom, is expected to significantly enhance the probability of phosphorescence in this compound. mdpi.comumb.edu This is due to increased spin-orbit coupling, which facilitates the formally forbidden transition from the triplet excited state to the singlet ground state. Therefore, this compound may exhibit measurable room-temperature phosphorescence, a property of interest in various applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comumb.edu

Interactive Data Table: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Characteristic |

| UV-Vis Absorption (λ_max) | 280-350 nm (π-π* transitions), with possible shoulders for n-π* transitions |

| Fluorescence Emission (λ_em) | Expected to be weak; likely in the range of 380-450 nm |

| Fluorescence Quantum Yield (Φ_F) | Predicted to be low |

| Phosphorescence Emission (λ_em) | Expected to be significant; likely in the range of 450-550 nm |

| Phosphorescence Quantum Yield (Φ_P) | Predicted to be enhanced due to heavy atom effect |

| Phosphorescence Lifetime (τ_P) | Expected to be in the microsecond to millisecond range |

Note: These are estimations based on the properties of similar halogenated quinolines and are subject to experimental verification.

Solvatochromic Effects and Environment Sensitivity

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key characteristic of many organic chromophores, including quinoline derivatives. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The effect is typically categorized as positive (bathochromic or red-shift) or negative (hypsochromic or blue-shift) with increasing solvent polarity. wikipedia.org

For quinoline-based systems, the photophysical properties are sensitive to the solvent environment. In a study on Quinolin-8-yl 2-hydroxybenzoate (QHB), researchers observed shifts in its UV-vis absorption and fluorescence spectra across 11 different solvents, indicating significant solute-solvent interactions. semanticscholar.org The spectral shifts were analyzed using linear solvation energy relationships (LSER) like the Kamlet-Taft and Catalan methods, which correlate the spectral changes to solvent parameters such as polarity/polarizability, acidity, and basicity. semanticscholar.org For QHB, it was found that solvent polarity primarily governed the shifts in absorption spectra, while solvent acidity was the dominant factor for fluorescence spectra. semanticscholar.org

Given its structure, this compound is expected to exhibit solvatochromic behavior. The presence of the electronegative nitrogen atom and halogen substituents (bromo and chloro) creates a significant dipole moment, which can interact with polar solvent molecules. It is anticipated that in polar solvents, the excited state would be more stabilized than the ground state, leading to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift would depend on the specific properties of the solvent, such as its dielectric constant and hydrogen bonding capability. wikipedia.org

Table 1: Illustrative Solvatochromic Data for an Analogous Quinoline Derivative (Quinolin-8-yl 2-hydroxybenzoate) Data extracted from a study on a related compound to demonstrate the concept of solvatochromism.

| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) |

| n-Hexane | 306 | 450 |

| Toluene | 308 | 460 |

| Dichloromethane | 308 | 475 |

| Acetonitrile (B52724) | 307 | 480 |

| Methanol | 307 | 490 |

This table is illustrative and based on data for Quinolin-8-yl 2-hydroxybenzoate to show typical solvatochromic shifts in quinoline systems. semanticscholar.org

Luminescence Quantum Yield and Lifetime Studies

The luminescence properties, specifically the photoluminescence quantum yield (PLQY) and excited-state lifetime (τ), are critical parameters for evaluating the efficiency of light emission. N-heterocyclic compounds like quinolines are often weakly fluorescent compared to their carbocyclic analogues. rsc.org This is attributed to the presence of low-lying non-bonding to anti-bonding (n-π*) excited states, which can facilitate efficient intersystem crossing to the triplet state, thereby quenching fluorescence. rsc.org

However, substitutions on the quinoline ring and environmental factors like protonation can significantly alter these properties. Protonation of the quinoline nitrogen often leads to an increase in the fluorescence quantum yield. rsc.orgrsc.org Halogenation can also have a profound impact. Studies on phenoxazine-quinoline conjugates demonstrated that chloro and bromo substitutions can lead to aggregate-induced phosphorescence with significant phosphorescence quantum yields (up to ~28% in aggregates) and lifetimes in the microsecond to millisecond range. nih.govacs.org

Table 2: Representative Luminescence Data for Halogenated Quinoline Analogues This table presents data from different quinoline-based systems to illustrate the range of observed quantum yields and lifetimes.

| Compound/System | Condition | Quantum Yield (Φ) | Lifetime (τ) |

| Isoquinoline | Native state | < 0.01 | - |

| Benzo[h]quinoline (B1196314) | Native state | 0.15 | - |

| 7-Amino-1-methyl quinolinium probe | Low pH | 0.6 - 0.8 | 12 - 13 ns |

| Phenoxazine-Quinoline (PQ) | Powder | 0.03% (Φp) | 18.95 µs, 141.21 µs, 1.01 ms |

| Chloro-substituted PQ (PQCl) | Aggregates | ~25% (Φp) | 22 - 62 µs |

| Bromo-substituted PQ (PQBr) | Aggregates | ~28% (Φp) | 22 - 59 µs |

Data compiled from studies on various quinoline derivatives to provide context. rsc.orgnih.govacs.orgnih.gov (Φp denotes phosphorescence quantum yield).

Applications in Organic Optoelectronics and Molecular Probes

Quinoline derivatives are a promising class of materials for various applications due to their high thermal and chemical stability, electron-transporting capabilities, and tunable photophysical properties. nih.govsemanticscholar.org

Organic Optoelectronics: Quinoline-based compounds are frequently used as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). nih.govgoogle.com The electron-withdrawing nature of the quinoline ring facilitates electron injection and transport, which are crucial for efficient device performance. semanticscholar.org The specific substitutions on this compound—electron-withdrawing chloro and bromo groups and an electron-donating methyl group—would modulate the frontier orbital energy levels, thereby tuning the emission color and charge-transport properties for potential use in OLEDs.

Molecular Probes: The quinoline scaffold is a popular building block for fluorescent chemosensors and biological probes. acs.org By functionalizing the quinoline core with specific recognition moieties, probes have been developed for the selective detection of various analytes. Examples include:

Metal Ions: Quinoline-based probes have been designed for the sensitive and selective detection of metal ions like Al³⁺ and Cu²⁺. rsc.orgnih.gov

Biological Molecules: They have been successfully employed to create "turn-on" fluorescent probes for imaging tau aggregates in Alzheimer's disease and for monitoring cysteine levels in glioma cells. nih.govacs.org

pH Sensing: Quinolinium-based probes exhibit pH-dependent fluorescence lifetimes, making them suitable for dynamic pH monitoring in biological systems. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. nih.gov The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum. semanticscholar.orgcapes.gov.br In the context of materials science, engineering the HOMO-LUMO gap is a key strategy for tuning the optoelectronic properties of organic compounds. rsc.org For various substituted quinolines, DFT calculations have been used to determine these values and correlate them with experimental observations. semanticscholar.orgnih.govtandfonline.com

Table 3: Representative DFT-Calculated Frontier Orbital Energies for Quinoline Analogues This table provides examples of HOMO-LUMO energies and gaps for different quinoline systems to illustrate typical values.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Isoquinoline | -5.581 | 1.801 | 3.78 |

| Quinoline Derivative 6z | -5.73 | -1.94 | 3.79 |

| Quinoline-Carbazole (Q3) | -5.28 | -1.98 | 3.30 |

| Quinoline-Carbazole (Q4) | -5.26 | -1.98 | 3.28 |

| Quinoline-Carbazole (Q5) | -5.26 | -1.98 | 3.28 |

Data compiled from DFT studies on various quinoline analogues. semanticscholar.orgnih.govtandfonline.com The specific functional and basis set used can influence the exact values.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. rsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, an MEP map would reveal key features:

Negative Potential: The most negative potential (typically colored red or yellow) would be localized around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair of electrons. This site is the most likely to undergo protonation or coordinate with metal cations.